molecular formula C14H10FNO2S B2550565 4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 842110-70-7

4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2550565
CAS No.: 842110-70-7
M. Wt: 275.3
InChI Key: DSKJLJDQKVXPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group adds to its chemical uniqueness and potential biological activity.

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2S/c15-10-4-2-1-3-9(10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKJLJDQKVXPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C2C(=O)O)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is followed by further functionalization to introduce the fluorophenyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorophenyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Uniqueness: 4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the combination of its thieno[3,2-b]pyrrole core and the fluorophenyl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound belonging to the thienopyrrole class, characterized by a fused thiophene and pyrrole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The incorporation of a fluorophenyl group enhances its chemical diversity and biological efficacy.

  • Molecular Formula : C14H10FNO2S
  • Molecular Weight : 275.3 g/mol
  • CAS Number : 126456-06-2

The compound can be synthesized through various chemical methods, including the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-b]pyrrole, including this compound, exhibit significant antimicrobial properties. A study highlighted that modifications in the structure of thienopyrroles could lead to enhanced activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The anticancer activity of this compound has been investigated in several studies. For example, a structure-activity relationship (SAR) analysis revealed that compounds with similar thienopyrrole cores demonstrated potent inhibition against cancer cell lines. The compound's mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Case Studies

  • Antiviral Activity : In a study focusing on neurotropic alphaviruses, thieno[3,2-b]pyrrole derivatives were identified as promising inhibitors. The compound exhibited a half-maximal inhibitory concentration (IC50) below 10 µmol/L against viral replication in cultured neuronal cells, indicating its potential as an antiviral agent .
  • Inhibition of Enzymatic Activity : Another research effort assessed the impact of thienopyrroles on fatty acid synthase (FASN), a critical enzyme in lipid metabolism associated with cancer progression. Compounds structurally related to this compound showed significant inhibition of FASN activity, leading to reduced cell viability in cancer models .

Data Table: Biological Activities

Activity Type IC50 Value Target/Mechanism
Antimicrobial<10 µmol/LDisruption of cell wall synthesis
Anticancer<10 µmol/LInduction of apoptosis
Antiviral<10 µmol/LInhibition of viral replication
FASN InhibitionNot specifiedModulation of lipid metabolism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.